(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate

Beschreibung

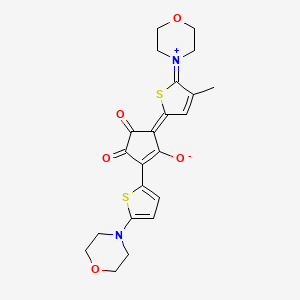

The compound “(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate” features a cyclopentenolate core substituted with morpholinium and morpholinyl groups attached to thiophene rings. The Z-configuration at the 5-position ensures a planar conjugated system, which is critical for electronic properties such as charge transfer and photostability.

Eigenschaften

IUPAC Name |

(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-13-12-15(31-22(13)24-6-10-29-11-7-24)18-19(25)17(20(26)21(18)27)14-2-3-16(30-14)23-4-8-28-9-5-23/h2-3,12H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTZMEDGRFGCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(C(=O)C2=O)C3=CC=C(S3)N4CCOCC4)[O-])SC1=[N+]5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C/2\C(=C(C(=O)C2=O)C3=CC=C(S3)N4CCOCC4)[O-])/SC1=[N+]5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of morpholine rings and thiophene moieties suggests that it may interact with various biological targets, including enzymes and receptors.

Molecular Characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 458.547 g/mol |

| Solubility | Soluble in polar solvents |

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene and morpholine groups have shown significant antibacterial properties. The mechanism typically involves inhibition of bacterial protein synthesis or disruption of cell wall integrity.

- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways such as the Wnt/β-catenin pathway. For instance, related compounds have demonstrated IC50 values as low as 0.12 μM against colorectal cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Antibacterial Activity

In vitro studies have demonstrated that the compound exhibits moderate to strong antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhi | 128 µg/mL |

Anticancer Activity

The anticancer potential was evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell growth:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| SW480 (Colorectal) | 2 |

| HCT116 (Colorectal) | 0.12 |

Case Studies and Clinical Relevance

- Case Study on Anticancer Effects : A recent study investigated the effects of the compound on HCT116 xenograft models in BALB/C nu/nu mice. Results indicated a significant reduction in tumor size and expression levels of Ki67, a marker for cell proliferation .

- Inhibition of Acetylcholinesterase : Another study reported that derivatives similar to this compound exhibited strong inhibitory effects on AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure and Functional Groups

Target Compound

- Core: Cyclopentenolate with dual thiophene substituents.

- Key Substituents :

- Morpholin-4-ium group (electron-withdrawing, cationic).

- Morpholin-4-yl group (electron-donating, neutral).

- Configuration : Z-isomer at the 5-position enhances conjugation.

Analogs (Selected Examples)

Thioxoimidazolidinones (e.g., 4a, 4b, 4c, 4e): Core: Thioxoimidazolidinone ring. Substituents: Arylidene groups (e.g., 1,3-benzodioxol, dimethoxybenzylidene). Synthesis: High yields (88–98%) via condensation reactions using aldehydes and amines . Physical Properties: Melting points 234–254°C, yellow crystalline solids .

Pyrazolone Derivatives (e.g., Compound 3 in ) :

- Core : Pyrazolone ring with thiomethylphenyl substituents.

- Synthesis : Adapted from methods involving arylaldehydes and hydrazine derivatives .

Thiazolidinones (e.g., Compound 5 in ): Core: Thiazolidinone with hydrazono and arylidene groups. Substituents: Methoxyphenyl and hydroxyphenyl moieties. Synthesis: Reflux of thiosemicarbazides with chloroacetic acid .

Electronic and Structural Insights

- This contrasts with neutral morpholinyl or methoxy groups in analogs .

- Z-Configuration : The planar Z-configuration in the target compound and analogs (e.g., 4a, 4b) stabilizes conjugation, critical for optical or redox applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.